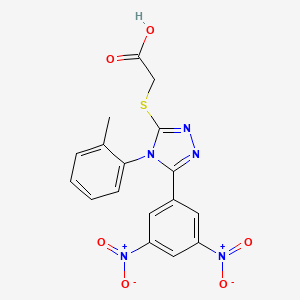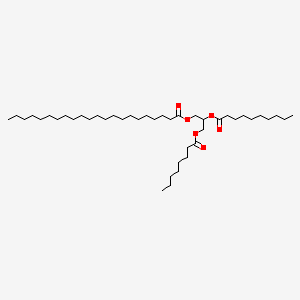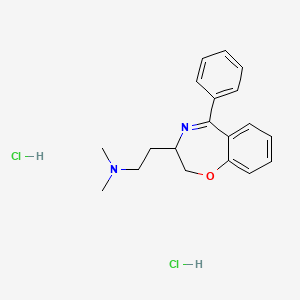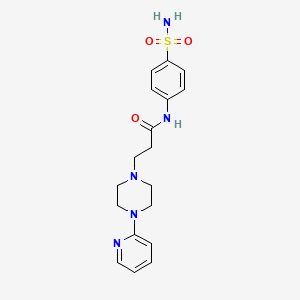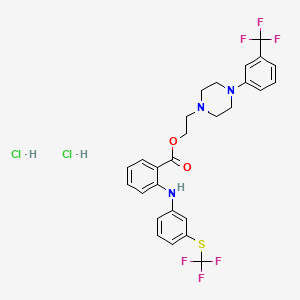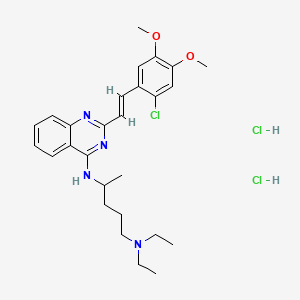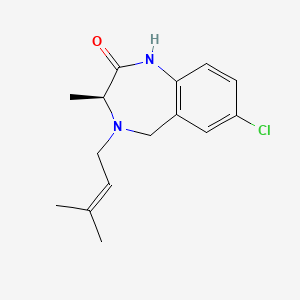
(+-)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-5-(ペンチロキシ)-1-(3-(トリフルオロメチル)ベンゾイル)-2-ピロリジノンは、合成有機化合物です。 ペンチロキシ基とトリフルオロメチルベンゾイル基が置換されたピロリジノンコアを特徴としています。
2. 製法
合成経路と反応条件
(±)-5-(ペンチロキシ)-1-(3-(トリフルオロメチル)ベンゾイル)-2-ピロリジノンの合成には、通常、複数段階の有機反応が含まれます。 一般的な合成経路には以下が含まれる場合があります。
ピロリジノンコアの形成: 適切な前駆体から出発して、環化反応によってピロリジノン環を構築することができます。
ペンチロキシ基の導入: これは、ペンチロキシ基をピロリジノンコアに導入する求核置換反応によって達成できます。
トリフルオロメチルベンゾイル基の付加: このステップには、トリフルオロメチルベンゾイルクロリドなどの試薬を用いたアシル化反応が含まれる場合があります。
工業生産方法
工業生産方法では、高収率と高純度を確保するために、上記の合成経路の最適化が求められるでしょう。 これには、触媒の使用、制御された反応条件、再結晶化やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: Starting from a suitable precursor, the pyrrolidinone ring can be constructed through cyclization reactions.
Introduction of the Pentyloxy Group: This can be achieved via nucleophilic substitution reactions where a pentyloxy group is introduced to the pyrrolidinone core.
Attachment of the Trifluoromethylbenzoyl Group: This step may involve acylation reactions using trifluoromethylbenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、酸化反応を起こす可能性があり、ペンチロキシ基やピロリジノン環に影響を与える可能性があります。
還元: 還元反応は、ピロリジノン環のカルボニル基を標的にする場合があります。
置換: この化合物は、特にペンチロキシ基やトリフルオロメチルベンゾイル基において、求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン化アルキル、アシルクロリド。
主な生成物
これらの反応の主な生成物は、使用した特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸やケトンが生成される可能性がある一方、還元によってアルコールやアミンが生成される可能性があります。
科学的研究の応用
(±)-5-(ペンチロキシ)-1-(3-(トリフルオロメチル)ベンゾイル)-2-ピロリジノンは、以下のような用途が考えられます。
医薬品化学: 創薬におけるファーマコフォアとしての潜在的な使用。
材料科学: 強化された特性のためのポリマーやその他の材料への組み込みの可能性。
有機合成: より複雑な分子の合成における中間体としての使用。
作用機序
作用機序は、化合物の特定の用途によって異なります。 医薬品化学では、酵素や受容体などの生体標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。 トリフルオロメチル基は、結合親和性と代謝安定性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
- 5-(メトキシ)-1-(3-(トリフルオロメチル)ベンゾイル)-2-ピロリジノン
- 5-(エトキシ)-1-(3-(トリフルオロメチル)ベンゾイル)-2-ピロリジノン
独自性
(±)-5-(ペンチロキシ)-1-(3-(トリフルオロメチル)ベンゾイル)-2-ピロリジノンにおけるペンチロキシ基は、メトキシまたはエトキシアナログと比較して、脂溶性増加や薬物動態変化などのユニークな特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 5-(Methoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- 5-(Ethoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
Uniqueness
The pentyloxy group in (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may confer unique properties such as increased lipophilicity or altered pharmacokinetics compared to its methoxy or ethoxy analogs.
特性
CAS番号 |
136410-13-4 |
|---|---|
分子式 |
C17H20F3NO3 |
分子量 |
343.34 g/mol |
IUPAC名 |
5-pentoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20F3NO3/c1-2-3-4-10-24-15-9-8-14(22)21(15)16(23)12-6-5-7-13(11-12)17(18,19)20/h5-7,11,15H,2-4,8-10H2,1H3 |
InChIキー |
BSMORGFZPHBFNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)

